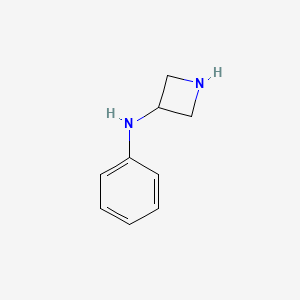

N-phenylazetidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenylazetidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-4-8(5-3-1)11-9-6-10-7-9/h1-5,9-11H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYJEZOOWNNACE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Phenylazetidin 3 Amine and Analogous Azetidines

General Azetidine (B1206935) Ring Formation Strategies Relevant to N-phenylazetidin-3-amine Precursors

The synthesis of the strained four-membered azetidine ring is a challenging yet crucial aspect of producing this compound. Several reliable methods focus on creating a precursor azetidine ring, which can then be functionalized.

Cyclization Reactions (e.g., intramolecular nucleophilic substitutions)

One of the most fundamental and widely used methods for constructing the azetidine ring is through intramolecular cyclization. ub.bwrsc.org This strategy typically involves a 1,3-bifunctional acyclic precursor where a nitrogen atom acts as a nucleophile, and a carbon atom three positions away holds a suitable leaving group.

A common precursor for this reaction is a γ-amino alcohol (a 1,3-amino alcohol). acs.org The hydroxyl group is not a good leaving group on its own and must be activated. This can be achieved under various conditions:

Mitsunobu Reaction: This reaction uses a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the hydroxyl group for intramolecular attack by the amine.

Sulfonyl Esters: The alcohol can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. A subsequent base-promoted intramolecular S_N2 reaction by the amine closes the ring.

Carbonyldiimidazole (CDI): Reagents like 1,1'-carbonyldiimidazole (B1668759) can activate the hydroxyl group, facilitating cyclization. acs.org

Alternatively, γ-haloamines can be used, where the halogen atom serves as the leaving group for the intramolecular nucleophilic substitution by the amine. researchgate.net The choice of precursors and reaction conditions can be tailored to accommodate other functional groups within the molecule. researchgate.net For instance, La(OTf)₃ has been used as a catalyst for the intramolecular aminolysis of 3,4-epoxy amines to form azetidines with an adjacent hydroxyl group. nih.gov

Table 1: Intramolecular Cyclization Strategies for Azetidine Synthesis

| Precursor Type | Activating/Leaving Group | Key Reagents | Reaction Principle |

|---|---|---|---|

| γ-Amino alcohol | Hydroxyl (activated) | PPh₃, DIAD/DEAD (Mitsunobu) | Intramolecular S_N2 |

| γ-Amino alcohol | Tosylate, Mesylate | TsCl/MsCl, Base | Intramolecular S_N2 |

| γ-Haloamine | Halogen (Br, Cl, I) | Base | Intramolecular S_N2 |

[2+2] Cycloaddition Reactions (e.g., Staudinger reaction for azetidinones)

The [2+2] cycloaddition reaction, particularly the Staudinger reaction, is a powerful method for synthesizing β-lactams (azetidin-2-ones). mdpi.comutrgv.edu These β-lactams are valuable intermediates that can be subsequently reduced to form the saturated azetidine ring. ub.bw

The Staudinger synthesis involves the reaction of a ketene (B1206846) with an imine. arkat-usa.orgresearchgate.net The ketene is often generated in situ from an acid chloride (like chloroacetyl chloride) and a tertiary amine base (like triethylamine). mdpi.com The mechanism proceeds as follows:

The nitrogen atom of the imine acts as a nucleophile, attacking the carbonyl carbon of the ketene.

This attack forms a zwitterionic intermediate.

A subsequent conrotatory electrocyclic ring closure of the zwitterionic intermediate yields the four-membered β-lactam ring. arkat-usa.org

The stereochemistry of the resulting β-lactam is a critical aspect of the Staudinger reaction and can be influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. arkat-usa.org This method provides a reliable route to the azetidinone core, which is a direct precursor to the azetidine ring system.

Functionalization and Derivatization of Azetidine Scaffolds

Once the azetidine ring is formed, further modifications can be made to introduce desired functional groups. For the synthesis of this compound and its analogs, alkylation of the amino groups is a key derivatization step.

Alkylation Reactions of Amino Groups

This compound contains a secondary amine, which is nucleophilic and can be readily alkylated. This reaction, typically an S_N2 process, involves treating the amine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the acid byproduct. wikipedia.orgucalgary.ca

This functionalization is exemplified by the existence of compounds like N-Methyl-N-phenylazetidin-3-amine hydrochloride. The alkylation of the secondary amine nitrogen results in a tertiary amine, allowing for the synthesis of a diverse library of N-substituted analogs from a common precursor. Over-alkylation to form a quaternary ammonium (B1175870) salt is also possible under forcing conditions. wikipedia.org This step is crucial for exploring structure-activity relationships in medicinal chemistry applications by modifying the substitution on the nitrogen atom.

N-Dealkylation Strategies

N-dealkylation, the removal of an alkyl or aryl group from a nitrogen atom, is a critical transformation in organic synthesis, particularly in the preparation of pharmaceuticals and their metabolites. nih.govnih.gov This process allows for the modification of N-substituents, which can be crucial for modulating the biological activity of a molecule. google.com For precursors to this compound, a common strategy involves using a protecting group on the azetidine nitrogen, which is later removed to allow for arylation or other modifications.

Chemical methods are widely used for N-dealkylation of tertiary amines. nih.gov A prevalent approach involves the use of chloroformates, such as vinyl chloroformate or propargyl chloroformate. google.comresearchgate.net The reaction proceeds by the tertiary amine attacking the chloroformate, leading to the cleavage of an N-alkyl group and the formation of a carbamate (B1207046) intermediate. This carbamate can then be hydrolyzed under specific conditions (e.g., mild acid for vinyloxycarbonyl groups or neutral conditions for propargyloxycarbonyl groups) to yield the secondary amine. google.comresearchgate.net The selectivity of this cleavage often follows the order: benzyl > allyl > isopropyl > methyl. researchgate.net

These methods are broadly applicable, including to the demethylation of natural product alkaloids, highlighting their utility in complex molecular settings. nih.gov The development of such strategies is essential for creating libraries of compounds for drug discovery, where the N-substituent is a key point of diversification. nih.govrug.nl

Table 2: Reagents for N-Dealkylation of Tertiary Amines

| Reagent | Intermediate | Deblocking Condition | Reference |

|---|---|---|---|

| Vinyl Chloroformate | Vinyloxycarbonyl (VOC) amide | Mild Acid | google.com |

| Propargyl Chloroformate | Propargyloxycarbonyl (Poc) carbamate | Benzyltriethylammonium tetrathiomolybdate (B108656) (neutral) | researchgate.net |

| Phenyl Chloroformate | Phenylcarbamate | Hydrolysis | google.com |

Stereoselective Synthesis and Diastereomeric Control

Controlling the stereochemistry during the synthesis of substituted azetidines is paramount, as the three-dimensional arrangement of atoms profoundly influences biological activity. The synthesis of specific stereoisomers of this compound and its analogs often relies on stereoselective methods.

One effective strategy involves the synthesis of chiral β-amino esters, which are key precursors to azetidines. rsc.org A highly stereoselective approach is the trichlorosilane-mediated reduction of N-benzyl enamines, which can achieve excellent control of the stereochemistry. unimi.it The resulting chiral β-amino esters can then be cyclized to form enantiomerically pure β-lactams (azetidin-2-ones), which are versatile intermediates that can be reduced to the corresponding azetidines. unimi.itacs.org

Another approach is the [2+2] cycloaddition reaction, famously represented by the Staudinger synthesis of β-lactams from ketenes and imines. tandfonline.com The stereochemical outcome of these reactions can often be controlled by the choice of reactants and conditions. For instance, the substituent on the imine nitrogen can influence whether the cis or trans isomer of the resulting β-lactam is formed. researchgate.net Desulfurization of 3-alkoxy-3-phenylthioazetidin-2-ones has also been shown to produce either cis or trans products depending on the solvent and reagents used. researchgate.net These methods provide a powerful toolkit for accessing specific diastereomers of highly substituted azetidines. rsc.org

Table 3: Examples of Stereoselective Synthesis in Azetidine Chemistry

| Reaction Type | Precursors | Key Reagent/Catalyst | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Enamine Reduction | N-benzyl enamines | Trichlorosilane | Chiral β-amino esters (>99/1 dr) | unimi.it |

| Imino-Aldol Reaction | Ester enolates, Aldimines | - | β-amino esters | rsc.org |

| Desulfurization | cis-3-alkoxy-3-phenyl/benzylthioazetidin-2-ones | Raney-nickel in acetone | trans-3-alkoxyazetidin-2-one (major) | researchgate.net |

Eco-friendly Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like azetidines to reduce environmental impact. nih.gov These protocols aim to minimize waste, reduce energy consumption, and use less hazardous substances. tandfonline.com

Several eco-friendly methods have been developed for the synthesis of azetidines and their precursors, azetidin-2-ones. mdpi.com These include microwave-assisted synthesis, which can significantly shorten reaction times and improve yields. nih.gov Solvent-free reactions or the use of aqueous media also represent greener alternatives to traditional organic solvents. mdpi.com For example, a one-pot, three-component reaction to generate N-sulfonylazetidin-2-imines can be catalyzed by the eco-friendly copper(I) oxide catalyst under solvent-free conditions. mdpi.com

Another sustainable approach is the use of flow microreactor technology. uniba.it This technology allows for better control over reaction parameters, can be operated at higher temperatures than batch processes, and is well-suited for use with greener solvents like cyclopentyl methyl ether (CPME). uniba.it Furthermore, some syntheses of azetidin-2-ones have been achieved through simple stirring at room temperature in the presence of molecular sieves to remove water, avoiding the need for refluxing and heating, leading to improved yields and shorter reaction times. tandfonline.comprimescholars.com

Table 4: Comparison of Conventional vs. Green Synthesis of 2-Azetidinones

| Method | Reaction Time | Yield | Environmental Considerations | Reference |

|---|---|---|---|---|

| Conventional (Reflux) | 12–16 hours | < 70% | Long reaction times, often requires harsh conditions | tandfonline.com |

| Green (Stirring with molecular sieves) | 110–130 minutes | 81–93% | No refluxing, reduced energy | tandfonline.com |

| Green (Sonication) | 20–30 minutes | 81–93% | Rapid, energy-efficient | tandfonline.com |

Advanced Spectroscopic Characterization of N Phenylazetidin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign the proton (¹H) and carbon (¹³C) signals and to establish connectivity within the N-phenylazetidin-3-amine molecule.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the azetidine (B1206935) ring. The aromatic region typically shows complex multiplets between δ 6.5 and 7.3 ppm. The protons ortho to the amino group are expected to be shielded and appear upfield, while the meta and para protons appear further downfield. The protons on the azetidine ring exhibit signals in the aliphatic region, typically between δ 3.5 and 5.0 ppm. The methine proton at the C3 position, being adjacent to the nitrogen atom, would appear as a multiplet. The methylene (B1212753) protons at the C2 and C4 positions are diastereotopic and are expected to appear as two distinct multiplets. A broad singlet corresponding to the secondary amine (N-H) proton is also anticipated, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The phenyl group produces signals in the aromatic region (δ 110-150 ppm). The ipso-carbon, directly attached to the nitrogen, is expected at approximately δ 145-148 ppm. The azetidine ring carbons resonate in the aliphatic region, with the C3 carbon appearing around δ 45-55 ppm and the C2/C4 carbons in a similar range of δ 50-60 ppm.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic C-H (ortho) | ~6.8-7.0 (d) | ~115-120 | Protons and carbons ortho to the -NH group. |

| Aromatic C-H (meta) | ~7.2-7.3 (t) | ~129 | Protons and carbons meta to the -NH group. |

| Aromatic C-H (para) | ~6.9-7.1 (t) | ~118-122 | Proton and carbon para to the -NH group. |

| Aromatic C-ipso | - | ~145-148 | Quaternary carbon attached to nitrogen. |

| Azetidine C3-H | ~4.0-5.0 (m) | ~45-55 | Methine proton and carbon. |

| Azetidine C2/C4-H₂ | ~3.5-4.5 (m) | ~50-60 | Diastereotopic methylene protons and carbons. |

| Amine N-H | ~3.5-5.5 (br s) | - | Broad singlet, chemical shift is concentration dependent. |

To confirm the assignments from 1D NMR and elucidate the complete molecular structure, 2D NMR experiments are invaluable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is used to definitively link the proton and carbon assignments for each CH, CH₂, and CH₃ group in the this compound structure.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This technique is crucial for establishing the connectivity between different parts of the molecule. For instance, it can show correlations from the azetidine protons to the phenyl carbons and vice versa, confirming the link between the two ring systems via the amine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is useful for determining the stereochemistry and preferred conformation of the molecule, such as the spatial relationship between the N-H proton and the protons on the azetidine ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is characterized by several key absorption bands. A single, sharp peak around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary aromatic amine. spectroscopyonline.com The region just above 3000 cm⁻¹ contains the C-H stretching bands of the aromatic ring, while the C-H stretching of the aliphatic azetidine ring appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are observed as a series of bands in the 1450-1600 cm⁻¹ region. Finally, the C-N stretching vibrations for both the aromatic and aliphatic amine components give rise to signals in the 1250-1350 cm⁻¹ range.

| Functional Group | Expected Frequency Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Secondary Amine (N-H) | ~3400 | Stretch |

| Aromatic C-H | 3000-3100 | Stretch |

| Aliphatic C-H | 2850-2960 | Stretch |

| Aromatic C=C | 1450-1600 | Stretch |

| Amine N-H | 1500-1550 | Bend |

| Aromatic/Aliphatic C-N | 1250-1350 | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the aniline (B41778) moiety. Aniline and its derivatives typically exhibit two main absorption bands. mu-varna.bg A strong absorption band, attributed to the π→π* transition of the benzene (B151609) ring, is expected to appear around 230-240 nm. A second, weaker band, resulting from the n→π* transition involving the nitrogen atom's lone pair of electrons and the aromatic π-system, is typically observed at longer wavelengths, around 280-290 nm.

| Expected λmax (nm) | Transition Type | Chromophore |

|---|---|---|

| ~230-240 | π→π | Phenyl ring |

| ~280-290 | n→π | Anilino group (N lone pair → phenyl ring) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₉H₁₂N₂, corresponding to a monoisotopic mass of approximately 148.10 Da. uni.luuni.lu

In soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺, at m/z 149.11. uni.luuni.lu Under higher energy conditions, such as Electron Ionization (EI), the molecular ion (M⁺•) at m/z 148 is observed, along with various fragment ions. The fragmentation of amines is often dominated by α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. mdpi.com For this compound, this can lead to the fission of the azetidine ring, providing valuable structural information.

| Ion | Formula | Expected m/z | Notes |

|---|---|---|---|

| [M]⁺• | C₉H₁₂N₂⁺• | 148.10 | Molecular ion, observed in EI-MS. |

| [M+H]⁺ | C₉H₁₃N₂⁺ | 149.11 | Protonated molecule, observed in ESI-MS. uni.luuni.lu |

| [M+Na]⁺ | C₉H₁₂N₂Na⁺ | 171.09 | Sodium adduct, commonly seen in ESI-MS. uni.luuni.lu |

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a crucial technique for verifying the elemental composition of a pure compound. thermofisher.comunipd.it It determines the percentage by mass of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). For a synthesized sample of this compound, the experimentally determined percentages of C, H, and N should match the theoretical values calculated from its molecular formula, C₉H₁₂N₂. This confirms the empirical formula of the compound and serves as a key indicator of its purity.

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 72.94% |

| Hydrogen (H) | 8.16% |

| Nitrogen (N) | 18.90% |

| Sulfur (S) | 0.00% |

Computational and Theoretical Investigations of N Phenylazetidin 3 Amine

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of N-phenylazetidin-3-amine. The molecule's flexibility, primarily due to the puckering of the azetidine (B1206935) ring and rotation around the C-N bond connecting the phenyl group, results in various possible conformations, each with a distinct energy level.

Density Functional Theory (DFT) is a quantum mechanical method used to determine the electronic structure of molecules. For this compound, DFT calculations would be employed to find the optimized geometries of its various conformers. This process involves identifying stationary points on the potential energy surface, which correspond to stable conformers (energy minima) and transition states between them.

A typical study would utilize a functional, such as B3LYP or M06-2X, combined with a basis set like 6-311+G(d,p) to accurately model the electron density and, consequently, the molecular geometry and energy. The results would yield precise bond lengths, bond angles, and dihedral angles for each stable conformer. For instance, the analysis would determine the puckering angle of the azetidine ring and the torsional angle of the phenyl group relative to the ring, which are key structural parameters.

Table 1: Hypothetical DFT Geometry Optimization Parameters for this compound Conformers

| Parameter | Conformer A (Axial-Phenyl) | Conformer B (Equatorial-Phenyl) |

|---|---|---|

| Relative Energy (kcal/mol) | Data not available | Data not available |

| Azetidine Puckering Angle (°) | Data not available | Data not available |

| C-N-C (Phenyl-Ring) Angle (°) | Data not available | Data not available |

A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a molecule as a function of its geometric coordinates. For this compound, a relaxed PES scan would be performed by systematically varying key dihedral angles—such as the one defining the orientation of the phenyl group—and calculating the energy at each step using DFT. This mapping reveals the energy barriers between different conformations and identifies the lowest energy pathways for conformational change. The resulting landscape would show the relative stabilities of different puckered forms of the azetidine ring and rotational isomers of the phenylamino (B1219803) group.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, orbital interactions, and bonding within a molecule. For this compound, NBO analysis would provide insights into the electronic interactions that stabilize certain conformations. It could quantify the delocalization of the nitrogen lone pair electrons into the phenyl ring's π-system (n -> π* interaction) and identify hyperconjugative interactions involving the azetidine ring. The analysis yields atomic charges, hybridization of orbitals, and the stabilization energies associated with donor-acceptor orbital interactions, which are fundamental to understanding the molecule's electronic structure.

Table 2: Illustrative NBO Analysis Output for a Key Interaction in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (N-amine) | π* (C-C phenyl) | Data not available |

| σ (C-H) | σ* (C-N) | Data not available |

E(2) represents the stabilization energy of the donor-acceptor interaction.

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within a molecule. Based on the electron density and its derivatives, NCI analysis generates 3D plots that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding. For this compound, this would be particularly useful for identifying intramolecular hydrogen bonds or weak interactions between the phenyl ring and the azetidine moiety that contribute to conformational stability.

Molecular Orbital Theory and Electronic Structure

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. A computational study of this compound would involve calculating the energies and shapes of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. For this compound, the HOMO would likely be localized on the electron-rich phenylamino group, while the LUMO might be distributed over the phenyl ring's antibonding π-system.

Regioselectivity Studies in Ring-Forming Reactions

This compound can serve as a building block in various chemical reactions, including ring-forming cycloadditions. Computational studies are instrumental in predicting the regioselectivity of such reactions—that is, which of the possible isomers will be preferentially formed.

For example, in a [3+2] cycloaddition reaction where the azetidine derivative acts as a component, DFT would be used to model the transition states for all possible reaction pathways. By comparing the activation energies of these transition states, chemists can predict the major product. The regioselectivity is often governed by a combination of steric effects and electronic factors, which can be elucidated by analyzing the calculated transition state geometries and the orbital interactions between the reacting molecules. While general principles of reactivity for azetidine derivatives exist, specific computational studies on the regioselectivity of this compound in such reactions have not been reported in the literature.

In Silico Approaches in Scaffold Design and Analysis

The integration of computational methods, or in silico approaches, has become a cornerstone of modern medicinal chemistry and materials science. These techniques provide profound insights into the structural, electronic, and reactive nature of molecules, thereby accelerating the design and analysis of novel chemical entities. For heterocyclic scaffolds like azetidine, which are prevalent in numerous biologically active compounds, computational investigations are particularly valuable. researchgate.net They allow for the rational design of derivatives, such as this compound, by predicting their physicochemical properties, conformational behaviors, and potential interactions with biological targets before their synthesis, saving significant time and resources.

Molecular Modeling Methodologies

Molecular modeling encompasses a suite of computational techniques used to represent and simulate molecular structures and their behavior. For a molecule like this compound, these methods can elucidate its three-dimensional geometry, conformational flexibility, and electronic properties, which are critical determinants of its function.

Quantum Mechanics (QM): Methods based on quantum mechanics, particularly Density Functional Theory (DFT), are employed to perform highly accurate calculations on the electronic structure of a molecule. mdpi.com DFT studies can optimize the geometry of this compound to its lowest energy state, providing precise data on bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the steric and electronic environment of the scaffold.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-N (Azetidine ring) | 1.47 Å |

| Bond Length | N-C (Phenyl ring) | 1.40 Å |

| Bond Angle | C-N-C (Azetidine ring) | 91.5° |

| Dihedral Angle | C-C-N-C (Phenyl-Azetidine linkage) | 35.0° |

Molecular Docking: In the context of drug design, molecular docking is a critical technique to predict how a ligand, such as an this compound derivative, might bind to the active site of a biological target like an enzyme or receptor. researchgate.net The docking algorithm samples numerous orientations and conformations of the ligand within the binding pocket, calculating a score that estimates the binding affinity. This allows for the virtual screening of many derivatives to identify those with the highest predicted potency. researchgate.net

Prediction of Chemical Reactivity

Computational chemistry offers powerful tools to predict the reactivity of a molecule, identifying which sites are most likely to participate in chemical reactions.

Frontier Molecular Orbital (FMO) Theory: The reactivity of this compound can be rationalized using FMO theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. mdpi.com For this compound, the lone pair electrons on the nitrogen atoms are expected to be the primary contributors to the HOMO, making these sites susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on a molecule's surface. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be concentrated around the nitrogen atoms, indicating electron-rich areas that are prone to attack by electrophiles. Regions of positive potential (blue) would be found around the amine hydrogens, indicating sites susceptible to nucleophilic attack.

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -5.85 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -0.95 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.90 | Chemical stability and reactivity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.45 | Resistance to change in electron distribution |

Computational Approaches for Molecular Scaffolding

The this compound structure serves as a molecular scaffold that can be computationally modified to design new molecules with desired properties.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. Starting from the this compound scaffold, a pharmacophore model can be developed based on its interactions in a receptor binding site. This model can then be used as a 3D query to search large chemical databases for structurally diverse compounds that match the pharmacophore and may possess similar biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a set of this compound analogs, a 3D-QSAR model could be developed. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate variations in steric and electrostatic fields around the molecules with changes in activity. The resulting 3D contour maps highlight regions where modifications to the scaffold (e.g., adding a substituent to the phenyl ring) are likely to increase or decrease potency, thus guiding the rational design of new, more effective compounds.

Scaffold Hopping and Bioisosteric Replacement: Computational algorithms can be used to identify new core scaffolds that maintain the essential 3D orientation of the key functional groups of this compound. This "scaffold hopping" can lead to the discovery of novel chemotypes with improved properties, such as better synthetic accessibility or more favorable pharmacokinetic profiles. Similarly, in silico bioisosteric replacement can suggest substituting parts of the molecule with chemically different groups that are predicted to retain or enhance biological activity.

Role of N Phenylazetidin 3 Amine As a Core Scaffold in Chemical Synthesis and Research

Azetidine (B1206935) Ring System as a Privileged Structure in Chemical Design

The azetidine ring is a four-membered nitrogen-containing heterocycle that is considered a "privileged motif" in medicinal chemistry. This designation stems from its frequent appearance in a wide range of biologically active molecules and natural products. The properties of azetidines are largely dictated by a significant ring strain of approximately 25.4 kcal/mol. This value is intermediate between the less stable, highly reactive aziridines (27.7 kcal/mol) and the more stable, unreactive pyrrolidines (5.4 kcal/mol). This balance of strain and stability allows for facile handling while enabling unique chemical reactivity under specific conditions, making it a valuable component in drug design.

The incorporation of the rigid azetidine scaffold introduces a well-defined three-dimensional geometry into molecules, which can be crucial for precise interactions with biological targets. Its structure is a key fragment in several approved pharmaceuticals, including the antihypertensive drug azelnidipine and the kinase inhibitor cobimetinib. The related azetidin-2-one (β-lactam) ring is another privileged structure, famously forming the core of penicillin and other antibiotics, further highlighting the importance of this four-membered ring system in medicinal chemistry. researchgate.net

Structure-Activity Relationship (SAR) Methodologies Applied to N-phenylazetidin-3-amine Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. For derivatives of this compound, SAR analysis involves systematically modifying the core structure to understand how chemical changes influence biological activity. These studies provide critical insights into the molecular interactions between the compound and its biological target, guiding the design of more potent and selective molecules. frontiersin.orgnih.govresearchgate.net

The this compound scaffold offers several points for chemical modification to explore the chemical space and improve pharmacological properties. Strategies typically focus on altering substituents on both the phenyl ring and the azetidine ring.

Phenyl Ring Modification: The aromatic ring can be substituted at the ortho, meta, and para positions. Introducing various functional groups allows for the modulation of electronic properties, lipophilicity, and steric profile. nih.gov

Below is a table outlining the key modification points on the this compound scaffold.

| Scaffold Moiety | Position of Modification | Potential Modifications | Objective |

| Phenyl Ring | R1 (ortho), R2 (meta), R3 (para) | Halogens, Alkyl, Alkoxy, Nitro, Cyano, etc. | Modulate electronics, sterics, and lipophilicity. |

| Azetidine Ring (N1) | R4 | Alkylation, Acylation, Arylation | Introduce new interaction points, alter solubility. |

| Azetidine Ring (C2, C4) | R5 | Alkyl groups, Spirocycles | Increase 3-dimensionality, modify scaffold rigidity. |

| Amino Group (N3) | R6 | Acylation, Alkylation, Reductive Amination | Alter basicity, introduce hydrogen bond donors/acceptors. |

The nature of the substituents added to the this compound core has a profound impact on its molecular interactions and, consequently, its biological activity. The electronic and steric properties of these groups are key determinants of binding affinity.

Electronic Effects: The addition of electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) to the phenyl ring can alter the electron density of the aromatic system and influence interactions such as π-π stacking. mdpi.com Conversely, electron-donating groups (EDGs) like methyl (-CH3) or methoxy (-OCH3) can enhance certain interactions. mdpi.com The electronic properties of substituents can affect the pKa of the amino groups, which is critical for ionization state and interaction with target residues at physiological pH. nih.gov

Steric and Lipophilic Effects: The size and shape of substituents (steric effects) can dictate whether a molecule can fit into a binding pocket. Bulky groups may cause steric hindrance, preventing optimal binding, whereas smaller groups might not fill the available space effectively. nih.gov The lipophilicity (logP) of the molecule, which is heavily influenced by its substituents, affects its solubility, cell membrane permeability, and hydrophobic interactions with the target protein. nih.govresearchgate.net For instance, adding halogen or alkyl groups generally increases lipophilicity.

The following table summarizes the general impact of different substituent types on molecular properties.

| Substituent Type | Examples | Primary Effect | Potential Impact on Molecular Interactions |

| Electron-Withdrawing (EWG) | -NO₂, -CN, -CF₃, Halogens | Reduces electron density on the phenyl ring. | Can participate in dipole-dipole interactions; alters acidity/basicity of nearby groups. mdpi.combeilstein-journals.org |

| Electron-Donating (EDG) | -CH₃, -OCH₃, -NH₂ | Increases electron density on the phenyl ring. | Can enhance π-π stacking interactions; modifies basicity. mdpi.comresearchgate.net |

| Halogens | -F, -Cl, -Br | Inductive electron withdrawal, increases lipophilicity. | Can form halogen bonds, improve membrane permeability. |

| Hydrophilic Groups | -OH, -COOH | Increases polarity and water solubility. | Forms hydrogen bonds with the target protein. |

| Bulky/Steric Groups | -t-butyl, Isopropyl | Increases steric hindrance. | Can provide conformational restriction or prevent binding if too large. nih.gov |

Scaffold Hopping and Bioisosteric Replacement Strategies Relevant to Azetidines

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to modify a known active compound to create novel chemotypes with improved properties. researchgate.netnih.gov Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, with the goal of retaining or enhancing biological activity while improving pharmacokinetics or reducing toxicity. researchgate.netresearchgate.net Scaffold hopping is a more drastic form of this, where the central core of a molecule is replaced with a structurally different scaffold that maintains a similar 3D arrangement of key functional groups. nih.gov

For the this compound scaffold, these strategies can be applied in several ways:

Azetidine Ring Replacement: The strained azetidine ring can be replaced by other small rings like cyclobutane or oxetane to fine-tune the geometry and physicochemical properties. Spiro-azetidines have been explored as bioisosteres for piperazine, a common motif in CNS drugs, to introduce more sp³ character and improve solubility. tcichemicals.com

Phenyl Ring Replacement: The phenyl group can be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore new interactions with the target and escape patent limitations. Non-aromatic bioisosteres for the benzene (B151609) ring, such as bicyclo[1.1.1]pentane, are increasingly used to increase the three-dimensionality and saturation (sp³ character) of drug candidates, which often leads to improved solubility and metabolic stability. tcichemicals.com

Diverse-Oriented Synthesis (DOS) Enabled by the Azetidine Scaffold

Diversity-Oriented Synthesis (DOS) is a strategy used to generate large collections of structurally diverse small molecules for high-throughput screening. nih.gov The goal of DOS is to efficiently populate chemical space with complex and varied molecular architectures. acs.orgnih.gov The azetidine scaffold is an excellent starting point for DOS because its inherent strain and dense functionalization can be exploited to create a wide variety of more complex ring systems. nih.govnih.govresearchgate.net

Synthetic chemists have developed methods to convert densely functionalized azetidine cores into a diverse array of fused, bridged, and spirocyclic ring systems. nih.govnih.govresearchgate.net For example, a "build/couple/pair" (B/C/P) strategy has been used to systematically manipulate nearly every position of an azetidine-containing macrocycle, allowing for a thorough investigation of the biological relevance of the core atoms and appended functionalities. acs.org This approach, which was accelerated by DOS pathways, has been successfully used in the development of novel antimalarial agents. acs.org The ability to use the azetidine ring as a versatile building block for generating molecular diversity underscores its importance as a core scaffold in modern chemical research. researchgate.net

Future Directions and Emerging Research Avenues for N Phenylazetidin 3 Amine

Novel Synthetic Methodologies and Catalysis

The development of efficient and versatile synthetic methods for N-phenylazetidin-3-amine and its derivatives is a key area of ongoing research. While classical methods for azetidine (B1206935) synthesis exist, modern catalysis offers pathways to improved yields, stereocontrol, and functional group tolerance.

Palladium-catalyzed C-N cross-coupling reactions represent a powerful tool for the synthesis of N-arylated azetidines. nih.govacs.org Future methodologies will likely focus on the direct arylation of azetidin-3-amine (B9764) with phenyl halides or their equivalents. The use of advanced ligand systems for the palladium catalyst can enhance reaction efficiency and selectivity. A proposed catalytic cycle for such a transformation is depicted below.

| Step | Description | Catalyst/Reagents |

| 1. Oxidative Addition | Palladium(0) catalyst inserts into the aryl halide (e.g., bromobenzene) bond. | Pd(0) catalyst, Aryl Halide |

| 2. Ligand Exchange | The amine substrate (azetidin-3-amine) coordinates to the palladium center. | Azetidin-3-amine |

| 3. Reductive Elimination | The C-N bond is formed, releasing the this compound product and regenerating the Pd(0) catalyst. | Base |

Another promising avenue is the intramolecular amination of C(sp³)–H bonds. rsc.orgnih.gov This approach, often catalyzed by palladium, involves the formation of a C-N bond through the activation of a typically inert C-H bond, offering a highly atom-economical route to functionalized azetidines. rsc.org

Furthermore, biocatalysis is emerging as a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes such as transaminases could potentially be engineered to catalyze the amination of a suitable azetidine precursor, offering excellent stereocontrol. nih.gov

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for its application. Advanced spectroscopic techniques are instrumental in providing this detailed characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of this compound. The expected chemical shifts are influenced by the anisotropic effect of the phenyl ring and the strain of the azetidine ring. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be essential for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.

| Nucleus | Expected Chemical Shift Range (ppm) | Coupling Information |

| ¹H (Azetidine Ring) | 2.5 - 4.5 | Geminal and vicinal couplings within the ring. |

| ¹H (Aromatic Ring) | 6.5 - 7.5 | Ortho, meta, and para couplings. |

| ¹³C (Azetidine Ring) | 30 - 60 | |

| ¹³C (Aromatic Ring) | 110 - 150 |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Advanced fragmentation techniques, such as tandem mass spectrometry (MS/MS), can provide valuable structural information. The fragmentation pattern of amines is often characterized by α-cleavage, leading to the formation of a stable iminium ion. libretexts.orgmiamioh.edu

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The N-H stretching vibration of the secondary amine is expected in the region of 3300-3500 cm⁻¹, while C-N stretching and aromatic C-H and C=C vibrations will also be present.

Advanced Computational Modeling and Simulation

Computational chemistry offers powerful tools to predict and understand the behavior of this compound at the molecular level.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of this compound. nih.govresearchgate.net These calculations can predict NMR and IR spectra, aiding in the interpretation of experimental data. Furthermore, DFT can be used to investigate reaction mechanisms for the synthesis of this compound, helping to optimize reaction conditions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules. researchgate.net This is particularly relevant for understanding its pharmacokinetic and pharmacodynamic properties in drug discovery applications. researchgate.net

| Computational Method | Application | Predicted Properties |

| DFT | Structural and electronic analysis | Optimized geometry, NMR shifts, IR frequencies, reaction energies |

| MD Simulations | Dynamic behavior and interactions | Conformational preferences, binding affinities, solvation effects |

Expanding the Scope of Azetidine-Based Scaffolds in Chemical Libraries

Azetidine-containing scaffolds are increasingly recognized for their value in medicinal chemistry, offering a unique three-dimensional geometry that can be exploited in drug design. medwinpublishers.com this compound is an attractive core structure for the construction of diverse chemical libraries for high-throughput screening.

Diversity-Oriented Synthesis (DOS): DOS strategies can be applied to this compound to generate a wide range of structurally diverse molecules. nih.govbroadinstitute.orgresearchgate.net By functionalizing the secondary amine and potentially the phenyl ring, libraries of compounds with varied physicochemical properties can be created. nih.govbroadinstitute.orgresearchgate.net These libraries are particularly valuable for targeting challenging biological targets, such as those in the central nervous system (CNS). nih.govbroadinstitute.orgresearchgate.net

The rigid nature of the azetidine ring can help in pre-organizing the appended functional groups in a defined spatial orientation, which can lead to higher binding affinities with biological targets. enamine.net The development of solid-phase synthesis methods for azetidine-based scaffolds will further facilitate the rapid generation of large and diverse chemical libraries. nih.govbroadinstitute.orgresearchgate.net

Q & A

Q. Q1. What are the standard synthetic methodologies for N-phenylazetidin-3-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Synthetic Routes : A common approach involves alkylation of azetidine derivatives with phenyl-containing electrophiles. For example, reductive amination between azetidin-3-amine and benzaldehyde using catalysts like Pd/NiO under hydrogen atmosphere can yield the target compound .

- Optimization : Key parameters include solvent choice (e.g., dioxane or ethanol), temperature control (25–80°C), and catalyst loading (e.g., 1.1 wt% Pd/NiO). Base selection (e.g., sodium tert-butoxide) is critical for deprotonation and intermediate stabilization .

- Purification : Column chromatography or recrystallization is recommended. Purity should be verified via HPLC (>95%) and NMR spectroscopy .

Q. Q2. How can researchers characterize this compound structurally and confirm its identity?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : ¹H/¹³C NMR to confirm proton environments and carbon connectivity. For example, azetidine ring protons typically appear at δ 2.5–3.5 ppm, while aromatic protons resonate at δ 6.5–7.5 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₉H₁₂N₂ requires m/z 148.1000) .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-N stretch) confirm amine functionality .

Q. Q3. How do steric and electronic effects of the phenyl group influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Steric Effects : The phenyl group creates steric hindrance, reducing accessibility to the azetidine nitrogen. This can be quantified using computational methods (e.g., DFT calculations) to analyze bond angles and torsional strain .

- Electronic Effects : Electron-withdrawing substituents on the phenyl ring (e.g., -NO₂, -CF₃) decrease nitrogen’s nucleophilicity, while electron-donating groups (e.g., -OCH₃) enhance reactivity. Hammett σ constants can predict substituent effects .

- Experimental Validation : Compare reaction rates of substituted derivatives in nucleophilic acylations or alkylations. Use kinetic studies (e.g., pseudo-first-order kinetics) to quantify effects .

Q. Q4. What strategies resolve contradictions in biological activity data for this compound derivatives across studies?

Methodological Answer:

- Data Harmonization : Standardize assay conditions (e.g., cell lines, incubation time, concentration ranges). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .

- Structural-Activity Relationships (SAR) : Use molecular docking to identify binding poses in target proteins (e.g., kinases or GPCRs). Cross-validate with mutagenesis studies to confirm key interactions .

- Meta-Analysis : Apply Cochrane systematic review principles to aggregate data from independent studies, assess bias, and derive consensus bioactivity profiles .

Q. Q5. How can researchers design experiments to probe the metabolic stability of this compound in vitro?

Methodological Answer:

- In Vitro Models : Use liver microsomes (human or rodent) to assess Phase I metabolism. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

- Metabolite Identification : Perform HRMS/MS to detect hydroxylated or N-dealkylated metabolites. Compare fragmentation patterns with synthetic standards .

Methodological Best Practices

Q. Q6. What analytical workflows are recommended for detecting trace impurities in this compound batches?

Methodological Answer:

Q. Q7. How can computational chemistry aid in predicting the physicochemical properties of this compound?

Methodological Answer:

- Software Tools : Use Schrödinger’s QikProp or ACD/Labs to predict logP, pKa, and solubility. Validate predictions with experimental shake-flask or potentiometric titrations .

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) using CHARMM or GROMACS force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.